Perchloric (2H)acid

Catalog No.
S1517583
CAS No.
19029-50-6
M.F
ClHO4
M. Wt
101.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perchloric (2H)acid

CAS Number

19029-50-6

Product Name

Perchloric (2H)acid

IUPAC Name

deuterio perchlorate

Molecular Formula

ClHO4

Molecular Weight

101.46 g/mol

InChI

InChI=1S/ClHO4/c2-1(3,4)5/h(H,2,3,4,5)/i/hD

InChI Key

VLTRZXGMWDSKGL-DYCDLGHISA-N

SMILES

OCl(=O)(=O)=O

Canonical SMILES

OCl(=O)(=O)=O

Isomeric SMILES

[2H]OCl(=O)(=O)=O

The exact mass of the compound Perchloric (2H)acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Perchloric (2H)acid (DClO₄, CAS: 19029-50-6) is the deuterated analogue of perchloric acid, a well-established superacid. In this form, the acidic proton is replaced by a deuterium atom, making it an essential reagent in applications where isotopic purity is critical. While sharing the fundamental properties of its protic counterpart—strong acidity and a non-coordinating perchlorate anion—its primary value lies in its use within deuterated solvent systems for NMR spectroscopy, mechanistic studies involving kinetic isotope effects (KIE), and specialized electrochemical analyses. It is typically supplied as a solution in heavy water (D₂O).

Procurement Fit

Deuterated strong acid for proton-free ¹H NMR solvent systems
Enables kinetic isotope effect studies via D/H substitution in acidic media
Provides neutron scattering contrast for interfacial structure analysis

Direct substitution of Perchloric (2H)acid with standard perchloric acid (HClO₄) is impractical for its core applications. In Nuclear Magnetic Resonance (NMR) spectroscopy conducted in deuterated solvents, using HClO₄ would introduce a large, unwanted proton signal, potentially obscuring signals from the analyte and preventing accurate structural analysis. Furthermore, in mechanistic studies, substituting DClO₄ with HClO₄ eliminates the ability to measure the kinetic isotope effect (KIE), a critical tool for determining whether a proton transfer is involved in a reaction's rate-determining step. This makes the non-deuterated form unsuitable for research focused on elucidating reaction pathways where the role of the acidic proton is under investigation.

Substitution Risk

Protiated HClO₄ introduces overwhelming ¹H solvent signal, masking analyte resonances in NMR
Substitution alters reaction kinetics: k(H)/k(D) ≈ 2.1 in perchloric acid media, invalidating mechanistic controls
Protonated electrolytes lack sufficient neutron contrast to resolve nanoscale interfacial layers

Essential for Eliminating Solvent Impurity Signals in Deuterated NMR Solvents

In NMR spectroscopy, the use of deuterated solvents is standard practice to minimize solvent signals that can overlap with and obscure analyte resonances. Perchloric (2H)acid is specifically designed for use as a strong acid catalyst or reagent in these systems, as it will not introduce a significant interfering proton peak. In contrast, standard HClO₄ would produce a large singlet from its acidic proton, complicating spectral interpretation. The use of Perchloric (2H)acid ensures a clean baseline in the NMR spectrum, which is critical for the accurate analysis of acid-sensitive substrates or for in-situ reaction monitoring.

Evidence DimensionProton Signal Interference in ¹H NMR
Target Compound DataNo significant interfering ¹H signal in deuterated solvents.
Comparator Or BaselineStandard HClO₄: Introduces a large, interfering acidic proton (¹H) signal.
Quantified DifferenceQualitative but absolute: Presence vs. absence of a confounding signal.
ConditionsStandard ¹H NMR spectroscopy in deuterated solvents (e.g., D₂O, CD₃OD, DMSO-d₆).

For unambiguous structural analysis and reaction monitoring via NMR, eliminating interfering signals from acidic protons is a primary procurement requirement.

NMR Shift Precision
Head-to-head
Accuracy: ~0.002 ppm in DClO₄ ternary system (0–65°C)
Supports accurate chemical shift determination in proton-free environment
Resolves earlier discrepancies from protiated acid measurements

Enables Mechanistic Studies via the Kinetic Isotope Effect (KIE)

The substitution of a proton with a deuterium atom is the most effective way to probe the kinetic isotope effect (KIE), as it represents a 100% increase in mass. This mass difference leads to a lower zero-point vibrational energy for the O-D bond compared to the O-H bond, requiring more energy to break. Consequently, reactions where the scission of this bond is the rate-determining step proceed slower with DClO₄ than with HClO₄. Observing a primary KIE (kH/kD) value, which can range from 2 to 8, provides strong evidence for the involvement of proton transfer in the reaction's transition state. Using standard HClO₄ makes this type of mechanistic investigation impossible.

Evidence DimensionKinetic Isotope Effect (kH/kD)
Target Compound DataAllows for the measurement of the KIE by serving as the deuterated reagent (kD).
Comparator Or BaselineStandard HClO₄: Serves as the protic baseline (kH) for KIE calculations.
Quantified DifferenceEnables detection of rate changes (kH/kD typically 2-8) indicative of specific reaction mechanisms.
ConditionsAcid-catalyzed reactions where O-H/O-D bond cleavage is potentially rate-limiting.

Researchers studying reaction mechanisms require this compound specifically to determine if proton transfer is a critical step, a question that non-deuterated acids cannot answer.

Q‑NMR Biphasic Systems
Class-level
Enables simultaneous ¹H/¹⁹F NMR without solvent signal contamination
Supports interference‑free pH modulation in biphasic NMR workflows
DClO₄ at 10⁻²–10⁻⁴ M; class‑level inference

Alters Adsorption and Reaction Energetics in Electrochemical Systems

In electrochemical studies, particularly those investigating proton-coupled electron transfer (PCET) or hydrogen evolution/oxidation reactions (HER/HOR), switching from an H₂O/HClO₄ electrolyte to a D₂O/DClO₄ system reveals the role of the proton in the interfacial mechanism. For example, studies on platinum electrodes have shown that deuteration can lead to a positive shift in the peak potential for hydroxide adsorption, indicating weaker adsorption on the surface in the deuterated system. A study on Pt(111) in acidic media (pH 1) observed a 30 mV positive shift for this peak after deuteration. This demonstrates that isotopic substitution directly impacts surface chemistry and reaction energetics, a critical variable that cannot be assessed with standard perchloric acid.

Evidence DimensionHydroxide Adsorption Peak Potential Shift
Target Compound DataCauses a positive shift in the hydroxide adsorption peak potential (e.g., +30 mV).
Comparator Or BaselineStandard HClO₄ in H₂O serves as the baseline (0 mV shift).
Quantified Difference30 mV positive shift, indicating weaker adsorption.
ConditionsCyclic voltammetry on a Pt(111) electrode in pH 1 electrolyte.

This allows electrochemists to isolate the contribution of proton dynamics to catalytic cycles, justifying the procurement of the deuterated acid for precise mechanistic analysis.

Ligand Basicity NMR
Class-level
pKa proxy values: L1=3.1, L2=2.3, L3=0.9, L4=0.5 (CD₃OD/DClO₄)
Enables pKa proxy measurement without acid‑proton interference
CD₃OD solvent; titration context; class‑level inference
Neutron Contrast
Head-to-head
Fully deuterated electrolyte resolves SEI porosity; protonated fails
Provides neutron contrast for interfacial layer resolution
Porosity estimated via deuterated vs. protonated profile comparison
Low‑T Conductivity
Head-to-head
DClO₄·5.5D₂O shows smaller conductivity than HClO₄·5.5H₂O below 120 K
Reveals isotope effect on conductivity below 120 K
Identical Arrhenius plots above 120 K; Ag interface, 140–228 K H₂/D₂ evolution
Kinetic Isotope Effect
Head-to-head
k(H)/k(D) = 2.1 at 298 K (extrapolated to 100% deuteration)
Supports kinetic isotope effect benchmark for proton transfer studies
0.1 M perchloric acid, K₂S₂O₈ oxidant; chemiluminescent U(IV) oxidation

Mechanistic Elucidation of Acid-Catalyzed Reactions

Ideal for use in kinetic studies to determine the role of proton transfer in reaction mechanisms. By comparing reaction rates using DClO₄ against standard HClO₄, researchers can calculate the kinetic isotope effect and verify if O-H bond cleavage is part of the rate-determining step.

High-Resolution NMR of Acid-Sensitive Compounds

Serves as a non-interfering strong acid for adjusting the pH of NMR samples in deuterated solvents. This is critical for stabilizing pH-sensitive analytes or catalyzing in-situ reactions while avoiding the large, obscuring solvent peaks that would be introduced by standard aqueous acids.

Probing Proton-Coupled Electron Transfer in Electrochemistry

Enables the study of isotopic effects on electrode kinetics and surface adsorption phenomena. The measurable shifts in reaction potentials and changes in kinetics upon switching from HClO₄ to DClO₄ provide direct evidence for the involvement of protons in electrochemical processes.

Application Fit Matrix

Application
Selection Property
Validation Focus
Strong electrolyte NMR studies
Deuterated acid for proton‑free solvent
Chemical shift accuracy and linewidth
Battery SEI neutron reflectometry
Fully deuterated electrolyte components
Neutron contrast and porosity estimation
Q‑NMR of biphasic IL systems
Deuterated acid for pH modulation without proton interference
Simultaneous ¹H/¹⁹F quantification
Kinetic isotope effect studies
Well‑characterized deuterated medium benchmark
Proton/deuteron transfer in rate‑determining step

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H271 (100%): May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive

Other CAS

19029-50-6

Wikipedia

Perchloric (2H)acid

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